molecular formula C9H8N2O2S B8513881 2-Carbamoyl-7-methoxybenzothiazole

2-Carbamoyl-7-methoxybenzothiazole

Cat. No. B8513881
M. Wt: 208.24 g/mol
InChI Key: NHAFFSUOBBUBOT-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

The title compound was prepared as a mixture (60/40) with the 5-hydroxy isomer in the deprotection of 2-carbamoyl-7-methoxybenzothiazole (obtained in Preparation 4 below) with pyridine.HCl, according to the method described in Preparation 1. The mixture of the 5- and 7-hydroxybenzothiazoles was used directly in the preparation of the isomeric glycidyl ethers which were readily separable by chromatography on silica (2% CH3CN/CH2Cl2).
[Compound]
Name
( 60/40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5- and 7-hydroxybenzothiazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycidyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1[S:5][C:6]2[C:12]([O:13]C)=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)(=O)N.Cl>N1C=CC=CC=1>[OH:13][C:12]1[C:6]2[S:5][CH:4]=[N:8][C:7]=2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
( 60/40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C=1SC2=C(N1)C=CC=C2OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
5- and 7-hydroxybenzothiazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
glycidyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 1

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2N=CSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.